N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide
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Overview
Description
N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a complex organic compound known for its unique structure and properties
Preparation Methods
The synthesis of N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide typically involves the reaction of 2-amino-1,2-diphenylethane with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. .
Scientific Research Applications
N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide has several scientific research applications:
Asymmetric Catalysis: It serves as a ligand for transition metals in asymmetric catalysis, which is crucial for the development of new drugs and materials with specific properties.
Molecular Recognition: Due to its specific structure, it can bind to other molecules with high affinity and selectivity, making it valuable for studying molecular interactions and designing new materials with desired binding properties.
Material Science: It has potential use in the development of new supramolecular assemblies and functional materials.
Mechanism of Action
The mechanism of action of N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide involves its ability to act as a ligand in catalytic processes. It coordinates with transition metals to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used .
Comparison with Similar Compounds
N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide can be compared with similar compounds such as:
N-(2-amino-1,2-diphenylethyl)methanesulfonamide: This compound has a similar structure but with a methanesulfonamide group instead of a benzenesulfonamide group.
N-(2-amino-1,2-diphenylethyl)-4-toluenesulfonamide: This compound has a toluenesulfonamide group instead of a triisopropylbenzenesulfonamide group. These similar compounds share some properties with this compound but differ in their specific applications and reactivity due to the variations in their sulfonamide groups.
Biological Activity
N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a sulfonamide compound with significant biological activity. Its structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula: C29H38N2O2S
- Molecular Weight: 478.76 g/mol
- CAS Number: 10696026
The biological activity of this compound primarily involves its interaction with specific biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bactericidal effects, making sulfonamides effective antibiotics.
Biological Activity Overview
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Antimicrobial Activity
- Studies have shown that sulfonamides exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. The mechanism typically involves competitive inhibition of para-aminobenzoic acid (PABA) in the folate synthesis pathway.
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Antitumor Effects
- Recent research indicates that compounds similar to this compound possess antitumor properties. They may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
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Neuropharmacological Effects
- Some derivatives have been studied for their potential neuroprotective effects. They may interact with neurotransmitter systems, influencing conditions like depression and anxiety.
Case Studies and Research Findings
Properties
IUPAC Name |
N-(2-amino-1,2-diphenylethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBAKFIRHTBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.